molecular formula C19H23N3O4S B2575226 3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797343-08-8

3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2575226
CAS No.: 1797343-08-8
M. Wt: 389.47
InChI Key: FUFREOOCPHCOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlighted the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones derived from Schiff bases, which were evaluated for their antibacterial and antifungal activities. Compounds with chloro and methoxy groups demonstrated significant antimicrobial activity, indicating the potential for developing new antimicrobial agents based on quinazolinone derivatives (N. Patel & J. Patel, 2011).

Antiparkinsonian Agents

Another study focused on the synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives as potential antiparkinsonian agents. This research found that certain compounds exhibited significant activity against Parkinson's disease, marking them as promising candidates for further development as therapeutic agents (Sunil Kumar, H. Kaur, & Ashok Kumar, 2012).

Antiviral Activities

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. These compounds showed potential as antiviral agents, particularly against influenza A and other significant viral threats, demonstrating the versatility of quinazolinone derivatives in developing new antiviral drugs (P. Selvam et al., 2007).

Anti-inflammatory and Analgesic Activities

Quinazolin-4-one derivatives have also been investigated for their anti-inflammatory and analgesic properties. Research in this area has led to the synthesis of compounds that exhibit significant anti-inflammatory and analgesic activities, potentially contributing to the development of new treatments for inflammatory conditions and pain management (Ashok Kumar & C. S. Rajput, 2009).

Anticancer Properties

The quinazolinone framework has been explored for its potential in cancer therapy as well. Novel hybrid molecules combining quinazolin-2,4-dione with various heterocyclic scaffolds have been synthesized and evaluated for their binding affinities against cancer targets, such as Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH), showing promise as antimalarial agents with potential anticancer activity (Aboubakr Haredi Abdelmonsef et al., 2020).

Properties

IUPAC Name

3-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-18(12-22-13-20-17-9-5-4-8-16(17)19(22)24)21-10-15(11-21)27(25,26)14-6-2-1-3-7-14/h4-5,8-9,13-15H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFREOOCPHCOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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